5-(Aminomethyl)-3-methylfuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,3,8H2,1H3,(H,9,10) |
InChI Key |
UGBIJHMUNGRXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid typically involves the following steps:
Oxidation of 5-hydroxymethylfurfural (HMF): This step involves the selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) using a homogeneous catalyst.
Reductive Amination: The FFCA is then subjected to reductive amination using ammonia as the nitrogen source and a heterogeneous catalyst, such as cobalt phosphide nanorods (Co2P), to produce this compound.
Industrial production methods focus on optimizing these steps to achieve high yields and scalability. The hybrid catalytic pathway combining homogeneous and heterogeneous catalysis has shown significant enhancements in overall efficiency, resulting in isolation yields of up to 92% .
Chemical Reactions Analysis
5-(Aminomethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as cobalt phosphide . The major products formed from these reactions include primary amines and other substituted furan derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of furan carboxylic acids exhibit antimicrobial properties. For instance, compounds similar to 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid have been evaluated for their efficacy against various bacterial strains. Research demonstrated that modifications to the furan ring can enhance antibacterial activity, making these compounds candidates for developing new antibiotics .
2. Anti-inflammatory Agents
The structural characteristics of this compound suggest potential anti-inflammatory properties. In vitro studies have shown that furan derivatives can inhibit pro-inflammatory cytokines, providing a pathway for therapeutic applications in treating inflammatory diseases .
Material Science Applications
1. Polymer Synthesis
this compound can serve as a building block in synthesizing novel polymers. Its functional groups allow for various polymerization techniques, including radical and condensation polymerization. These polymers can be tailored for specific applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties .
2. Green Chemistry Initiatives
The compound is also explored within the context of green chemistry. Its synthesis from renewable resources aligns with sustainable practices in chemical manufacturing. Utilizing biomass-derived feedstocks to produce this compound contributes to reducing the environmental impact associated with traditional petrochemical processes .
Biochemical Applications
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor in metabolic pathways related to amino acid metabolism. This property could be leveraged in designing drugs targeting specific metabolic disorders .
2. Bioconjugation Techniques
The presence of an amino group in the compound allows for bioconjugation applications, where it can be linked to biomolecules such as proteins or nucleic acids. This feature is particularly useful in drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor for the synthesis of other bioactive molecules, influencing various biochemical pathways. Its effects are mediated through its conversion to different derivatives that interact with specific enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Furan Carboxylic Acids
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Aminomethyl vs. Methyl/Formyl: The aminomethyl group in the target compound provides basicity (pKa ~9–10 estimated) and hydrogen-bonding capacity, contrasting with the inert methyl or reactive formyl groups in analogs. This makes it more water-soluble and suitable for ionic interactions in drug-receptor binding .
- Methoxycarbonyl vs. Carboxylic Acid : The methoxycarbonyl analog (CAS: 2090165-27-6) is more lipophilic, favoring membrane permeability, while the carboxylic acid form (target compound) is polar and ideal for salt formation or coordination chemistry .
Heterocycle Variations
- Thiophene vs. Furan : 5-(3-Bromophenyl)thiophene-2-carboxylic acid (CAS: N/A) replaces the furan oxygen with sulfur, enhancing electron delocalization and metabolic stability. Thiophenes are often preferred in drug design for their resistance to oxidation .
- Oxadiazole Hybrids: 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 15774-55-7) combines furan with oxadiazole, a heterocycle known for stability and bioactivity. Such hybrids are explored in antimicrobial and anticancer agents .
Biological Activity
5-(Aminomethyl)-3-methylfuran-2-carboxylic acid (AMFCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring structure, which is known for contributing to various biological activities. The presence of the amino group at the 5-position enhances its reactivity and potential interactions with biological targets.
Chemical Formula
- Molecular Formula : CHN O
- CAS Number : 1917-15-3
Antimicrobial Activity
Research indicates that AMFCA exhibits significant antimicrobial properties. A study demonstrated that AMFCA was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.
Anticancer Properties
AMFCA has also been investigated for its anticancer effects. In vitro studies showed that AMFCA inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, with IC values reported between 20 to 100 µM depending on the cell line tested.
Anti-inflammatory Effects
The anti-inflammatory properties of AMFCA were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that AMFCA may have therapeutic potential in treating inflammatory diseases.
The biological activity of AMFCA can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways involved in inflammation and cell proliferation. The exact mechanism is still under investigation, but preliminary studies suggest that it may inhibit certain kinases involved in these processes.
Case Study 1: Antimicrobial Efficacy
In a controlled study, AMFCA was tested against Staphylococcus aureus and Escherichia coli. The results indicated that AMFCA not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the treatment of chronic infections.
| Bacterial Strain | MIC (µg/mL) | Biofilm Disruption (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 75 |
| Escherichia coli | 150 | 60 |
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, AMFCA was shown to induce apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with AMFCA.
| Cell Line | IC (µM) | Apoptotic Cells (%) |
|---|---|---|
| MCF-7 | 30 | 40 |
| HT-29 | 50 | 35 |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step organic reactions, starting with furan derivatives as precursors. Key steps include selective oxidation of aldehyde groups to carboxylic acids (e.g., using catalysts like KMnO₄ or Ru-based systems under controlled pH) and subsequent aminomethylation via reductive amination . For example, a related compound, 5-(aminomethyl)-2-phenylfuran-3-carboxylate, is synthesized by coupling furan-3-carboxylic acid derivatives with protected amine groups under mild acidic conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side reactions such as over-oxidation or ring-opening.
Advanced: How does the spatial arrangement of amino and carboxyl groups on the furan ring influence reactivity and biological activity?
Answer:
The positioning of functional groups significantly impacts electronic distribution and steric interactions. For instance, this compound has the amino group at C5 and the carboxyl group at C2, creating a meta-substitution pattern. This arrangement enhances hydrogen-bonding potential with biological targets compared to ortho- or para-substituted analogs . Computational studies (e.g., DFT calculations) and crystallographic data (e.g., single-crystal X-ray diffraction ) can elucidate how these groups participate in π-π stacking or electrostatic interactions, which are critical for ligand-receptor binding in medicinal chemistry applications.
Advanced: What analytical techniques are recommended for resolving structural ambiguities in this compound and its derivatives?
Answer:
A combination of techniques is essential:
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and confirmation of stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR (with 2D COSY/HSQC) can distinguish between positional isomers by analyzing coupling constants and chemical shifts of furan protons .
- Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns indicative of functional groups .
- IR spectroscopy : Identifies characteristic vibrations (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxyl group) .
Basic: What safety protocols should be prioritized when handling this compound in the laboratory?
Answer:
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is likely .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, as furan derivatives may release irritant vapors (e.g., H335: Respiratory irritation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination of drains .
Advanced: How can researchers address contradictions in reported biological activities of derivatives?
Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., methyl vs. ethyl groups at C3) and test activity against standardized biological assays .
- Meta-analysis of Published Data : Normalize results using metrics like IC₅₀ or Ki values, accounting for differences in cell lines, solvent systems, or incubation times .
- Computational Modeling : Use molecular docking to predict binding affinities across different targets and validate with in vitro assays .
Basic: What physical properties are critical for solubility and purification of this compound?
Answer:
While specific data for this compound is limited, analogous furan-carboxylic acids exhibit:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxyl group. Adjust pH to deprotonate for aqueous solubility .
- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase chromatography (C18 columns with acetonitrile/water gradients) .
- Melting Point : Absence of reported values necessitates differential scanning calorimetry (DSC) for characterization .
Advanced: What strategies optimize catalytic efficiency in multi-step syntheses of this compound?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or biocatalysts (e.g., lipases for selective ester hydrolysis) .
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
- Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
